![molecular formula C23H15FN4O4 B14752962 1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine CAS No. 1869-96-1](/img/structure/B14752962.png)
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine is a complex organic compound that features a hydrazine functional group This compound is characterized by the presence of a dinitrophenyl group, a fluorophenyl group, and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: Binding to specific sites on target molecules.
Inhibition: Inhibiting the activity of enzymes or other proteins.
Activation: Activating certain pathways or processes within cells.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-[(3-chlorophenyl)(naphthalen-1-yl)methylidene]hydrazine
- 1-(2,4-Dinitrophenyl)-2-[(3-bromophenyl)(naphthalen-1-yl)methylidene]hydrazine
Uniqueness
1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and physical properties compared to its chloro- or bromo-substituted analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules.
属性
CAS 编号 |
1869-96-1 |
|---|---|
分子式 |
C23H15FN4O4 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
N-[[(3-fluorophenyl)-naphthalen-1-ylmethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H15FN4O4/c24-17-8-3-7-16(13-17)23(20-10-4-6-15-5-1-2-9-19(15)20)26-25-21-12-11-18(27(29)30)14-22(21)28(31)32/h1-14,25H |
InChI 键 |
QRKFUISREXECEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


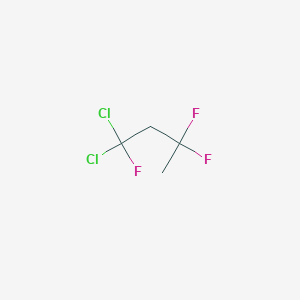
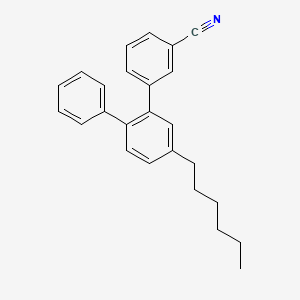
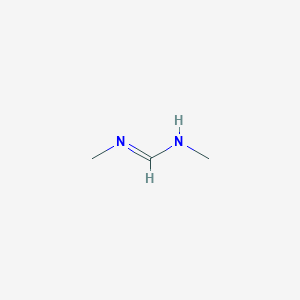
![(2S,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid](/img/structure/B14752895.png)
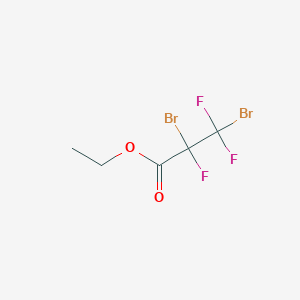

![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
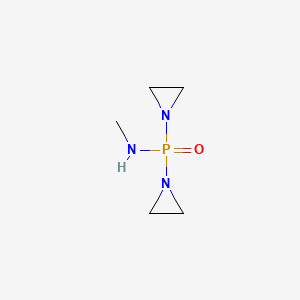

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752944.png)
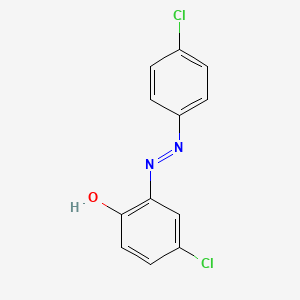
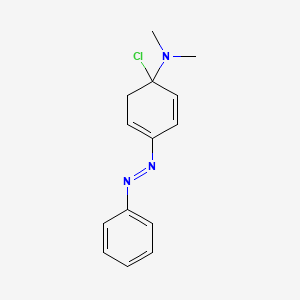

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
